N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery
Preparation Methods
The synthesis of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time to less than 30 minutes . The process is operationally straightforward and generally high yielding, making it suitable for industrial production.
Chemical Reactions Analysis
N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Indole derivatives, including N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, have a wide range of scientific research applications. They are used in the development of antiviral, anti-inflammatory, anticancer, and antimicrobial agents . In medicinal chemistry, these compounds are explored for their potential to bind with high affinity to multiple receptors, making them valuable in drug discovery and development . Additionally, indole derivatives are used in the synthesis of polymers and composite materials with applications in energy storage and biomedical fields .
Mechanism of Action
The mechanism of action of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, indole derivatives may inhibit the activity of certain kinases, leading to the suppression of tumor growth .
Comparison with Similar Compounds
N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives, such as indole-3-acetic acid and 5-fluoro-1H-indole-2-carboxamide . While these compounds share a common indole scaffold, they differ in their substituents and biological activities. For instance, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas 5-fluoro-1H-indole-2-carboxamide has been studied for its antiviral properties
Properties
Molecular Formula |
C19H18FN3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-[(2-fluorobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c1-23-12-15(13-6-3-5-9-17(13)23)19(25)22-11-10-21-18(24)14-7-2-4-8-16(14)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
JDWRNOBQJPJYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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